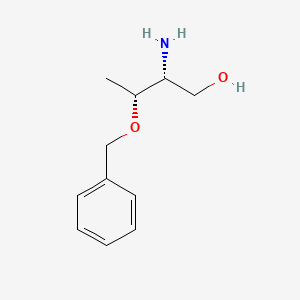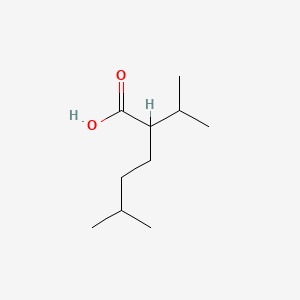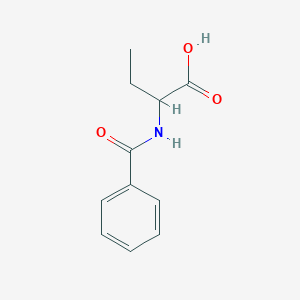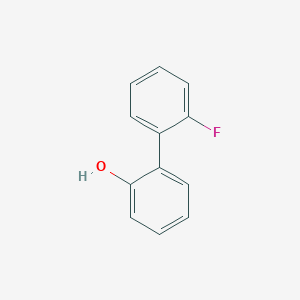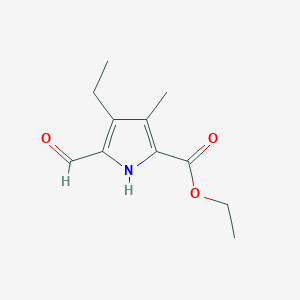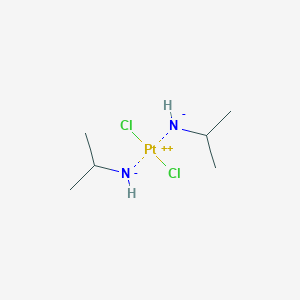
cis-Dichlorobis(isopropylamine) platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Dichlorobis(isopropylamine) platinum(II): is a platinum-based coordination complex with the chemical formula C₆H₁₈Cl₂N₂Pt . This compound is known for its square planar geometry and is used in various chemical and biological applications. It is a derivative of platinum(II) and is characterized by the presence of two chloride ions and two isopropylamine ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(isopropylamine) platinum(II) typically involves the reaction of cis-dichlorobis(dimethylsulphide)platinum(II) with isopropylamine in an appropriate solvent such as methanol or dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-Dichlorobis(isopropylamine) platinum(II) can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: This compound can be reduced to form various platinum-containing species.
Substitution: The chloride ligands in cis-Dichlorobis(isopropylamine) platinum(II) can be substituted by other ligands such as dimethyl sulfoxide or benzonitrile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as ascorbic acid and cysteine are commonly used.
Substitution: Ligand exchange reactions often use solvents like methanol, dichloromethane, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
Applications De Recherche Scientifique
cis-Dichlorobis(isopropylamine) platinum(II) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-Dichlorobis(isopropylamine) platinum(II) involves its interaction with cellular components. It is hypothesized that the compound exerts its effects by binding to DNA and proteins, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(benzonitrile)platinum(II)
Comparison:
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of isopropylamine. Used as a catalyst in different reactions .
- cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands, making it bulkier and used in different catalytic applications .
- cis-Dichlorobis(benzonitrile)platinum(II): Contains benzonitrile ligands and is used in various organic synthesis reactions .
cis-Dichlorobis(isopropylamine) platinum(II) is unique due to its specific ligand environment, which influences its reactivity and applications in both biological and chemical contexts.
Propriétés
Numéro CAS |
44983-28-0 |
|---|---|
Formule moléculaire |
C6H16Cl2N2Pt |
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
SMILES canonique |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
| 41637-05-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
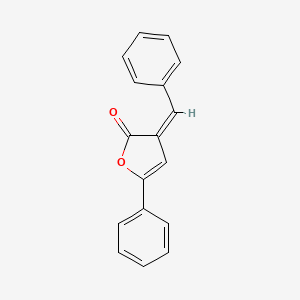
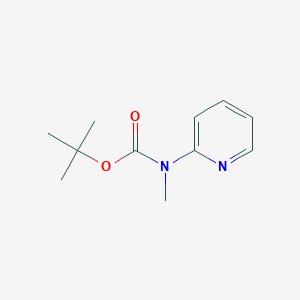
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)
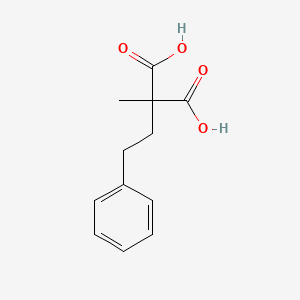
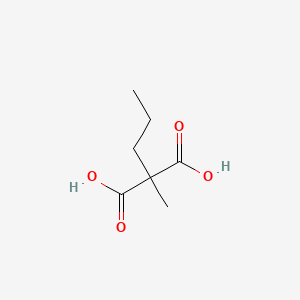
![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)

